molecular formula C7H3Cl3N2O B2853578 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile CAS No. 66832-07-3

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B2853578
CAS No.: 66832-07-3
M. Wt: 237.46
InChI Key: DQVDDSXYXYNLCO-UHFFFAOYSA-N
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Description

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a trichloroacetyl group and a carbonitrile group

Preparation Methods

The synthesis of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of trichloroacetyl chloride with a suitable pyrrole derivative. One common method involves the use of activated charcoal as a catalyst to facilitate the chlorination of acetyl chloride or acetaldehyde, which then reacts with the pyrrole derivative to form the desired compound . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yield and purity.

Chemical Reactions Analysis

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(trichloroacetyl)-1H-pyrrole-2-carbonitrile can be compared with other trichloroacetyl-substituted compounds, such as:

Properties

IUPAC Name

4-(2,2,2-trichloroacetyl)-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3N2O/c8-7(9,10)6(13)4-1-5(2-11)12-3-4/h1,3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVDDSXYXYNLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)C(Cl)(Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trichloracetyl chloride (44.4 g, 27.3 mL, 244 mmol) in dichloromethane (75 mL) was added over 20 min to a mechanically stirred suspension of aluminum trichloride (54.3 g, 407 mmol) in dichloromethane (150 mL). The resulting mixture was stirred for 30 min, and then 2-cyanopyrrole (15.0 g, 163 mmol) in dichloromethane (75 mL) was added over 30 min. The reaction was heated at reflux for 5 h and then allowed to cool. The reaction was diluted with ethyl acetate (600 mL) and then quenched slowly with water (300 mL). The layers were separated and then the organic layer was washed with water and brine, dried (magnesium sulfate) and evaporated under reduced pressure to afford a quantitative yield of desired product (39.0 g, 100%) containing trace impurities. This material was used in the next step without further purification. 1H NMR (DMSO-d6) δ 8.14 (s, 1H), 7.55 (s, 1H).
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

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